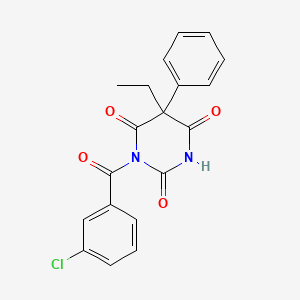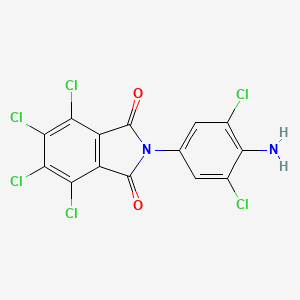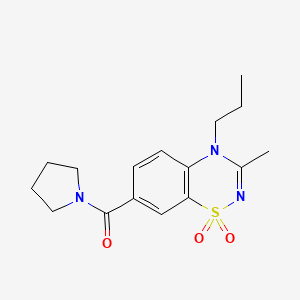![molecular formula C14H10F4N2O B5050718 N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5050718.png)
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mechanism of Action
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to have potent activity against B-cell malignancies and autoimmune diseases. In preclinical studies, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has demonstrated the ability to induce apoptosis in B-cell malignancies and inhibit the production of inflammatory cytokines in autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent activity against B-cell malignancies and autoimmune diseases, its selectivity for BTK, and its ability to induce apoptosis in cancer cells. However, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has some limitations, including its low solubility and potential toxicity.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One potential direction is the development of new formulations to improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other diseases, such as viral infections and neurological disorders. Additionally, the combination of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea with other drugs or immunotherapies may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 2-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate in the presence of a base. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(2-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown potent activity against B-cell malignancies and autoimmune diseases.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-11-3-1-2-4-12(11)20-13(21)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHOGGKWWNHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5050646.png)
![3-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5050660.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5050673.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5050681.png)



![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5050698.png)

![7-[(3,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B5050726.png)
![3-[1-(3,4-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B5050730.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050732.png)

![4-({1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5050738.png)